2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is known for its stability and potential biological activity. The presence of the difluorophenyl and sulfonyl groups further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially leading to the formation of thiols or sulfides.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the difluorophenyl ring.
Scientific Research Applications
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential biological activity is being explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The difluorophenyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic core provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: A similar spirocyclic compound with a different functional group.
2,6-Difluorobenzene sulfonamide: Shares the difluorophenyl and sulfonyl groups but lacks the spirocyclic structure.
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Similar spirocyclic core but different substituents.
Uniqueness
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic core with difluorophenyl and sulfonyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)12-10(15)4-3-5-11(12)16/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZFLJDJASSQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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